molecular formula C36H35N5O5S B12370442 Pro-HD1

Pro-HD1

Cat. No.: B12370442
M. Wt: 649.8 g/mol
InChI Key: KVDMOAXBUDDCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pro-HD1 is a proteolysis-targeting chimera (PROTAC) compound specifically designed to degrade histone deacetylase 6 (HDAC6). It has shown effectiveness in degrading HDAC6 in A549 cells and inhibiting the proliferation of Jurkat cells with an IC50 of 5.8 µM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pro-HD1 involves the conjugation of a ligand that binds to HDAC6 with a ligand that recruits an E3 ubiquitin ligase. This conjugation is typically achieved through a linker molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would likely include steps such as purification through chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Pro-HD1 primarily undergoes degradation reactions where it facilitates the ubiquitination and subsequent proteasomal degradation of HDAC6. This process does not involve traditional chemical reactions like oxidation, reduction, or substitution .

Common Reagents and Conditions

The degradation process involves the use of cellular machinery, including E3 ubiquitin ligase and the proteasome. The conditions required are physiological, typically within a cellular environment .

Major Products Formed

The major product formed from the action of this compound is the degraded fragments of HDAC6, which are then processed by the proteasome .

Scientific Research Applications

Pro-HD1 has several scientific research applications:

Mechanism of Action

Pro-HD1 exerts its effects by binding to HDAC6 and recruiting an E3 ubiquitin ligase. This leads to the ubiquitination of HDAC6, marking it for degradation by the proteasome. The molecular targets involved include HDAC6 and components of the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pro-HD1

This compound is unique in its mechanism of action as a PROTAC compound, specifically targeting HDAC6 for degradation rather than merely inhibiting its activity. This targeted degradation approach offers a novel therapeutic strategy compared to traditional inhibitors .

Properties

Molecular Formula

C36H35N5O5S

Molecular Weight

649.8 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[4-[[4-[4-[(3-hydroxy-2-sulfanylidenepyridin-1-yl)methyl]phenyl]phenyl]methylamino]butylamino]isoindole-1,3-dione

InChI

InChI=1S/C36H35N5O5S/c42-30-7-4-20-40(36(30)47)22-24-10-14-26(15-11-24)25-12-8-23(9-13-25)21-37-18-1-2-19-38-28-6-3-5-27-32(28)35(46)41(34(27)45)29-16-17-31(43)39-33(29)44/h3-15,20,29,37-38,42H,1-2,16-19,21-22H2,(H,39,43,44)

InChI Key

KVDMOAXBUDDCQO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCNCC4=CC=C(C=C4)C5=CC=C(C=C5)CN6C=CC=C(C6=S)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.